Z-D-His-OH
Overview
Description
®-2-((Benzyloxy)carbonyl)amino)-3-(1H-imidazol-4-yl)propanoic acid:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-((Benzyloxy)carbonyl)amino)-3-(1H-imidazol-4-yl)propanoic acid typically involves the protection of the amino group of histidine with a benzyloxycarbonyl (Z) group. The process generally includes the following steps:
Protection of the Amino Group: The amino group of histidine is protected using benzyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods: Industrial production of ®-2-((Benzyloxy)carbonyl)amino)-3-(1H-imidazol-4-yl)propanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ®-2-((Benzyloxy)carbonyl)amino)-3-(1H-imidazol-4-yl)propanoic acid can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, especially at the benzyloxycarbonyl group, resulting in the removal of the protective group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while reduction can produce deprotected histidine derivatives .
Scientific Research Applications
Chemistry:
Biology:
Medicine:
Industry:
Mechanism of Action
The mechanism of action of ®-2-((Benzyloxy)carbonyl)amino)-3-(1H-imidazol-4-yl)propanoic acid involves its interaction with various molecular targets, primarily through the imidazole ring. The imidazole ring can participate in hydrogen bonding, coordination with metal ions, and interactions with aromatic residues in proteins. These interactions play a crucial role in the compound’s biological activity and its ability to modulate enzyme functions .
Comparison with Similar Compounds
®-2-((Benzyloxy)carbonyl)amino)-3-(1H-imidazol-4-yl)propanoic acid (Z-His-OH): Similar in structure but differs in the stereochemistry of the histidine residue.
Nα-Carbobenzyloxy-L-histidine: Another protected histidine derivative used in peptide synthesis.
Boc-His-OH: A histidine derivative protected with a tert-butyloxycarbonyl (Boc) group.
Uniqueness: ®-2-((Benzyloxy)carbonyl)amino)-3-(1H-imidazol-4-yl)propanoic acid is unique due to its specific stereochemistry and the presence of the benzyloxycarbonyl protective group, which provides stability and facilitates selective reactions in peptide synthesis .
Properties
IUPAC Name |
(2R)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c18-13(19)12(6-11-7-15-9-16-11)17-14(20)21-8-10-4-2-1-3-5-10/h1-5,7,9,12H,6,8H2,(H,15,16)(H,17,20)(H,18,19)/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOJOHPAKJFUDF-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CN=CN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CN=CN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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